molecular formula C26H21ClFN3O3S B2385108 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-97-2

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2385108
CAS No.: 1113136-97-2
M. Wt: 509.98
InChI Key: QTJIVELQNCXKAS-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a heterocyclic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a quinazoline core, which is a bicyclic system containing two nitrogen atoms . It also has a chlorophenyl group, a fluorophenyl group, and a propyl group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.

Scientific Research Applications

Antimicrobial Activity

Quinazoline and thiazolidinone derivatives have demonstrated significant antimicrobial properties. For instance, compounds synthesized from quinazoline and thiazolidinone frameworks showed promising antifungal and antibacterial activities, targeting a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species (Patel & Patel, 2010), (Desai, Dodiya, & Shihora, 2011). This suggests the potential of such compounds, including the one , in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Quinazoline derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Research indicates that certain 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives exhibit potential anti-inflammatory and analgesic effects (Farag et al., 2012). This points towards the possible application of the discussed compound in the treatment of inflammatory conditions and pain management.

Antitubercular Properties

Novel quinoline carboxamides, related to the chemical structure , have been synthesized and shown to possess potent inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Marvadi et al., 2020). The effectiveness of these compounds against tuberculosis suggests a promising area of research for the compound under discussion.

Future Directions

Quinazolines and their derivatives are an active area of research due to their wide range of biological activities . Future research could focus on exploring the biological activity of this specific compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3S/c1-2-13-29-24(33)17-5-12-21-22(14-17)30-26(31(25(21)34)20-10-8-19(28)9-11-20)35-15-23(32)16-3-6-18(27)7-4-16/h3-12,14H,2,13,15H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJIVELQNCXKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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